Nadide Nadide NAD zwitterion is a NAD. It has a role as a geroprotector. It is functionally related to a deamido-NAD zwitterion. It is a conjugate base of a NAD(+).
A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)
Nadide is a natural product found in Homo sapiens with data available.
Nadide is a dinucleotide of adenine and nicotinamide. It has coenzyme activity in redox reactions and also acts as a donor of ADP-ribose moieties.
Brand Name: Vulcanchem
CAS No.: 53-84-9
VCID: VC20741042
InChI: InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Molecular Formula: C21H27N7O14P2
Molecular Weight: 663.4 g/mol

Nadide

CAS No.: 53-84-9

Cat. No.: VC20741042

Molecular Formula: C21H27N7O14P2

Molecular Weight: 663.4 g/mol

* For research use only. Not for human or veterinary use.

Nadide - 53-84-9

CAS No. 53-84-9
Molecular Formula C21H27N7O14P2
Molecular Weight 663.4 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Standard InChI Key BAWFJGJZGIEFAR-NNYOXOHSSA-N
Isomeric SMILES C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Appearance Assay:≥95%A crystalline solid
Melting Point 140.0 - 142.0 °C

Chemical Identity and Structural Characteristics

Nadide is a dinucleotide, consisting of two nucleotides joined through their phosphate groups. The molecular structure features one nucleotide containing an adenine nucleobase and the other containing nicotinamide . This unique arrangement gives nadide its distinctive chemical properties and biological functionality.

Nomenclature and Synonyms

Nadide is known by several chemical names and synonyms in scientific literature, reflecting its historical discovery and biochemical significance:

Official NameCommon Synonyms
beta-Nicotinamide adenine dinucleotide trihydrateNAD, Cozymase, beta-DPN, beta-Diphosphopyridine nucleotide

Chemical Properties and Molecular Identification

The chemical properties of nadide are well-characterized, providing important parameters for its identification and utilization in research and clinical applications:

PropertySpecification
Molecular FormulaC₂₁H₂₇N₇O₁₄P₂
Molar Mass663.43 g/mol
CAS Registry Number53-84-9
AppearanceWhite powder
Melting Point140-142°C (decomposes)
pH~3.0 (50mg/mL in water)
Water SolubilitySoluble at 50mg/ml
Storage Condition-20°C

Nadide presents as a white powder that readily absorbs moisture from the environment. It demonstrates high solubility in water but remains insoluble in organic solvents such as acetone . The aqueous solution of nadide is acidic, with a pH of approximately 3.0 at a concentration of 50mg/mL .

Biochemical Function and Metabolic Significance

Redox Chemistry and Electron Transport

At the core of nadide's biological importance is its role in redox reactions within cellular metabolism. Nadide exists in two principal forms: an oxidized form (NAD+) and a reduced form (NADH) . This redox couple enables the compound to serve as an electron carrier in numerous metabolic pathways.

The oxidation-reduction chemistry of nadide can be represented by the following reaction:

RH₂ + NAD⁺ → NADH + H⁺ + R

In this reaction, NAD+ accepts a hydride ion (H⁻) from a substrate (RH₂), resulting in the reduced form NADH while simultaneously releasing a proton (H+) into solution . The redox potential of the NAD+/NADH pair is approximately -0.32 volts, classifying NADH as a moderately strong reducing agent . This property allows NADH to donate electrons to other compounds in subsequent metabolic reactions, regenerating NAD+ in a continuous cycle.

Metabolic Pathways and Cellular Processes

Nadide participates in numerous metabolic pathways essential for cellular function:

  • Energy metabolism: Central to cellular respiration and ATP production

  • Biosynthetic processes: Supporting anabolic reactions

  • Post-translational modifications: Serving as a substrate for enzymes involved in protein modifications

  • Signaling pathways: Contributing to cellular communication networks

The universal presence of nadide in living cells underscores its fundamental importance in supporting core metabolic functions across diverse biological systems .

Analytical Methods and Laboratory Assessment

Spectrophotometric Characterization

Aqueous solutions of nadide demonstrate specific spectrophotometric properties that facilitate its identification and quantification. The compound exhibits maximum absorption at wavelengths of 260nm and 340nm . These spectroscopic characteristics provide a basis for analytical methods to measure nadide concentrations in biological samples.

Microanalytical Techniques

Advanced microanalytical methods have been developed for quantifying nadide and its related compounds in biological systems. One such approach is the enzymatic cycling method, which enables determination of the ratio between reduced and oxidized forms of nadide phosphate (NADPH/NADP+) . This analytical capability has proven valuable in studies examining the effects of environmental toxicants on cellular redox status, such as investigating ozone exposure impacts on tracheal epithelial cells .

Biological Reactivity and Oxidative Stress

Susceptibility to Oxidants

Research has demonstrated that specific forms of nadide exhibit differential susceptibility to oxidative damage. In vitro studies have shown that ozone exposure selectively destroys NADPH (reduced nadide phosphate) while leaving NADP+ (oxidized nadide phosphate) intact . This selective oxidation has implications for understanding cellular responses to environmental toxicants and oxidative stressors.

Redox Balance in Biological Systems

The ratio of reduced to oxidized forms of nadide and its phosphorylated derivatives serves as an important indicator of cellular redox status. In normal rat tracheal epithelium, the NADPH/NADP+ ratio exceeds 1.0, indicating a predominance of the reduced form . This preponderance aligns with findings in other tissues such as rat liver and brain . Maintenance of appropriate redox balance is critical for cellular function and protection against oxidative damage.

Applications and Research Utilities

Biomedical Research Applications

Nadide serves as an essential tool in biomedical research, particularly for investigations focused on metabolic processes, oxidation-reduction reactions, and cellular energy production . Its role as a universal electron carrier makes it invaluable for studying fundamental aspects of biochemistry and cell biology.

Clinical Diagnostics

In clinical settings, nadide and related compounds find application in diagnostic procedures. The compound contributes to assays designed to evaluate metabolic disorders, mitochondrial function, and redox imbalances associated with various pathological conditions .

Pharmaceutical Development

As a coenzyme drug, nadide has pharmaceutical applications. Clinical use primarily focuses on conditions characterized by metabolic dysfunction, energy production deficiencies, or redox imbalances . The enzymes involved in nadide metabolism represent potential targets for drug discovery, owing to their central role in critical cellular processes .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator